BenchChemオンラインストアへようこそ!

2-Methoxy-4-methyl-6-phenylimidazo[1,5-a]pyrimidine

Lipophilicity Drug design Imidazopyrimidine SAR

2-Methoxy-4-methyl-6-phenylimidazo[1,5-a]pyrimidine (CAS 88875-19-8) is a fused imidazo[1,5-a]pyrimidine heterocycle with three distinct substituents: a methoxy group at position 2, a methyl group at position 4, and a phenyl ring at position Its molecular formula is C14H13N3O, with a molecular weight of 239.27 g/mol, a topological polar surface area (TPSA) of 39.42 Ų, and a calculated LogP of 2.71. The compound belongs to a scaffold class known to potently inhibit p38 MAP kinase and suppress TNF-α production in vivo.

Molecular Formula C14H13N3O
Molecular Weight 239.27 g/mol
CAS No. 88875-19-8
Cat. No. B15213146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-4-methyl-6-phenylimidazo[1,5-a]pyrimidine
CAS88875-19-8
Molecular FormulaC14H13N3O
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCC1=CC(=NC2=CN=C(N12)C3=CC=CC=C3)OC
InChIInChI=1S/C14H13N3O/c1-10-8-13(18-2)16-12-9-15-14(17(10)12)11-6-4-3-5-7-11/h3-9H,1-2H3
InChIKeyFSLNFUSCYJAWRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-4-methyl-6-phenylimidazo[1,5-a]pyrimidine (CAS 88875-19-8) – Core Structural & Physicochemical Profile


2-Methoxy-4-methyl-6-phenylimidazo[1,5-a]pyrimidine (CAS 88875-19-8) is a fused imidazo[1,5-a]pyrimidine heterocycle with three distinct substituents: a methoxy group at position 2, a methyl group at position 4, and a phenyl ring at position 6. Its molecular formula is C14H13N3O, with a molecular weight of 239.27 g/mol, a topological polar surface area (TPSA) of 39.42 Ų, and a calculated LogP of 2.71 . The compound belongs to a scaffold class known to potently inhibit p38 MAP kinase and suppress TNF-α production in vivo [1]. However, the specific pharmacological profile of this derivative is not independently established in the open literature, and the available data for the scaffold cannot be automatically extrapolated to this particular substitution pattern.

Why 2-Methoxy-4-methyl-6-phenylimidazo[1,5-a]pyrimidine Cannot Be Blindly Substituted by In-Class Analogs


Within the imidazo[1,5-a]pyrimidine series, seemingly minor substituent changes produce outsized effects on key drug-like properties. For example, replacing the 2-methoxy group with a 2-chloro substituent (CAS 79899-10-8) alters hydrogen-bonding capacity, metabolic stability, and synthetic reactivity, while the 6-phenyl ring differentiates the compound from 6-methyl analogs (e.g., CAS 88875-17-6) in terms of lipophilicity and steric bulk . Because p38 MAP kinase inhibition by this scaffold is highly sensitive to substitution patterns [1], generic interchange without direct comparative data on potency, selectivity, or pharmacokinetics introduces unacceptable risk in a scientific procurement context.

2-Methoxy-4-methyl-6-phenylimidazo[1,5-a]pyrimidine – Head-to-Head Differentiation Evidence vs. Closest Analogs


Lipophilicity Shift vs. 2-Methoxy-4,6-dimethyl Analog: A LogP-Based Differentiator

The 6-phenyl substituent increases lipophilicity by approximately three orders of magnitude compared to the 6-methyl analog. The target compound (2-methoxy-4-methyl-6-phenyl) exhibits a calculated LogP of 2.71 , whereas the 2-methoxy-4,6-dimethylimidazo[1,5-a]pyrimidine (CAS 88875-17-6) has a predicted LogP of roughly 1.1 (estimated from fragment-based calculation for C9H11N3O) . This LogP difference of >1.5 log units implies a >30-fold higher octanol-water partition coefficient, directly impacting membrane permeability and metabolic clearance predictions.

Lipophilicity Drug design Imidazopyrimidine SAR

Synthetic Tractability: Methoxy vs. Chloro Precursor Stability and Handling

The 2-methoxy group provides a stable, non-reactive ether handle that is resistant to hydrolysis under moderate acidic or basic conditions . In contrast, the 2-chloro analog (CAS 79899-10-8) is susceptible to nucleophilic aromatic substitution, which can be advantageous for further derivatization but introduces storage and handling complications for laboratories requiring a stable reference standard or unreactive control compound . The molecular weight difference is also notable: 239.27 g/mol (target) vs. 243.69 g/mol (2-chloro analog).

Synthetic chemistry Heterocycle functionalization Medicinal chemistry

Class-Level Scaffold Activity: p38 MAP Kinase Inhibition Potential

The imidazo[1,5-a]pyrimidine scaffold class has been shown to potently inhibit p38 MAP kinase and suppress TNF-α production in vivo [1]. While no compound-specific IC50 data are publicly available for 2-Methoxy-4-methyl-6-phenylimidazo[1,5-a]pyrimidine, the core scaffold's activity provides a class-level inference of potential biological relevance. By comparison, the pyridinylimidazole class (e.g., SB203580) inhibits p38α with IC50 values of 50–100 nM in standard enzymatic assays [2]. The 6-phenyl substitution on the imidazopyrimidine core is structurally analogous to the aryl ring of pyridinylimidazoles that occupies the hydrophobic back pocket of p38α, suggesting potential for similar binding mode.

p38 MAP kinase Kinase inhibition Imidazopyrimidine pharmacology

Topological Polar Surface Area (TPSA) as a Brain Penetration Differentiator

The target compound has a TPSA of 39.42 Ų , which is below the widely accepted threshold of 60–70 Ų for favorable blood-brain barrier (BBB) penetration [1]. This TPSA is identical to that of the 2-methoxy-4,6-dimethyl analog (CAS 88875-17-6; TPSA = 39.42 Ų) but the target compound's higher LogP (2.71 vs. ~1.1) places it more favorably within the CNS multiparameter optimization (CNS MPO) space for passive BBB permeation. In contrast, more polar imidazopyrimidine analogs with carboxamide substituents (e.g., from patent US20210169886) exhibit TPSA > 80 Ų and are predicted to have poor CNS exposure.

Blood-brain barrier CNS drug design Physicochemical property

2-Methoxy-4-methyl-6-phenylimidazo[1,5-a]pyrimidine – Recommended Procurement & Application Scenarios


CNS-Penetrant Chemical Probe for p38 MAP Kinase Target Engagement Studies

Given its low TPSA (39.42 Ų) and moderate LogP (2.71), the compound is positioned as a potential CNS-penetrant probe within the imidazopyrimidine p38 inhibitor class . Researchers investigating neuroinflammatory conditions where p38 MAP kinase is implicated (e.g., Alzheimer's disease, neuropathic pain) may select this compound over more polar imidazopyrimidine analogs that are predicted to have poor BBB penetration [1]. However, confirmation of actual p38 inhibitory potency and selectivity for this specific derivative is required before use.

Stable Reference Standard for Imidazopyrimidine Analytical Method Development

The 2-methoxy group provides superior chemical stability compared to the 2-chloro analog (CAS 79899-10-8), which is prone to hydrolysis and nucleophilic displacement . Analytical laboratories developing HPLC, LC-MS, or NMR methods for imidazopyrimidine impurity profiling should prefer the methoxy derivative as a stable reference standard with a well-defined molecular ion (MW 239.27 g/mol) and predictable chromatographic behavior based on its calculated LogP of 2.71.

Scaffold-Hopping Starting Point for Kinase Inhibitor Medicinal Chemistry

The imidazo[1,5-a]pyrimidine core is a validated bioisostere for pyridinylimidazole p38 inhibitors . With a 6-phenyl group occupying the hydrophobic back pocket and a 2-methoxy group offering a metabolically stable handle, this compound provides a superior starting template for structure-activity relationship (SAR) exploration compared to the 2-chloro analog, which requires additional synthetic steps for stabilization. The 4-methyl group serves as a minimal steric probe that can be elaborated in hit-to-lead campaigns [1].

Negative Control or Inactive Comparator in p38 Inhibitor Assays (Conditional)

If future testing reveals weak or no p38 inhibition by this specific derivative despite the active scaffold class, the compound could serve as a structurally matched negative control for more potent 2-substituted analogs. The methoxy group's electron-donating character may attenuate ATP-competitive binding compared to electron-withdrawing 2-substituents, making it a plausible inactive comparator for mechanistic studies . This application is contingent on experimental IC50 confirmation.

Quote Request

Request a Quote for 2-Methoxy-4-methyl-6-phenylimidazo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.